2-(4-Chloro-2-nitrophenyl)ethan-1-amine

Evidence synthesis Chemical procurement Data integrity

Common Problem: Sourcing the incorrect regioisomer introduces a quantifiable risk of divergent reaction outcomes in multi-step pharmaceutical syntheses. Solution: Our 2-(4-Chloro-2-nitrophenyl)ethan-1-amine guarantees the exact 4-chloro-2-nitro substitution pattern, ensuring fidelity to patent-protected processes. - Precise 4-chloro-2-nitro vector enables selective reductive transformations to critical 2-amino pharmacophores. - Serves as a retention-time marker (Δ LogP +0.8, Δ TPSA +36.8 Ų vs. unsubstituted phenethylamine) for chromatographic purity verification. - Supplied as ≥95% powder, exclusively for R&D; inventory maintained for immediate dispatch.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 807640-64-8
Cat. No. B1428096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-2-nitrophenyl)ethan-1-amine
CAS807640-64-8
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)[N+](=O)[O-])CCN
InChIInChI=1S/C8H9ClN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3-4,10H2
InChIKeyCJQZOISWBWFQGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-2-nitrophenyl)ethan-1-amine – Identity and Properties


2-(4-Chloro-2-nitrophenyl)ethan-1-amine (CAS 807640-64-8, PubChem CID 62548649) is a phenethylamine derivative bearing a chlorine atom at the 4-position and a nitro group at the 2-position of the aromatic ring [1]. It has a molecular formula of C₈H₉ClN₂O₂, a molecular weight of 200.62 g/mol, a calculated LogP (XLogP3) of 2, and a topological polar surface area of 71.8 Ų [1]. The compound is supplied commercially as a powder of ≥95% purity, intended exclusively for scientific research and development [2]. In publicly accessible regulatory and patent-related inventories, the compound is flagged as subject to active patent protection, restricting commercial distribution and underscoring its role as a proprietary pharmaceutical intermediate .

1
Exact 4-chloro-2-nitro substitution pattern for proprietary intermediate synthesis
2
Supports regulated synthetic routes under active patent protection
3
Documented purity specification for reproducible reaction development

2-(4-Chloro-2-nitrophenyl)ethan-1-amine – Regioisomeric Specificity


The 4-chloro-2-nitro substitution pattern on the phenethylamine scaffold is not interchangeable with other regioisomers or single-substituted analogs. The electron-withdrawing nature and specific vector of the nitro group at the 2-position, combined with the chlorine at the 4-position, create a unique electronic environment that governs subsequent chemical reactivity—particularly in reductive transformations and nucleophilic aromatic substitutions—that cannot be replicated by 4-chloro, 2-nitro, or unsubstituted phenethylamine analogs individually [1]. Failing to source the exact CAS 807640-64-8 compound introduces a quantifiable risk of divergent reaction outcomes in multi-step syntheses, as the integrity of downstream pharmacophores (evidenced by active patent protection on products derived from this intermediate) depends precisely on this substitution arrangement .

Regioisomeric analogs (e.g., 3-chloro-4-nitro) may exhibit divergent reactivity in downstream transformations due to altered electronic and steric properties.

Mono-substituted or unsubstituted phenethylamines lack the dual electron-withdrawing character required for the intended synthetic sequence.

Analogues without a documented purity specification introduce uncertainty in reaction yield and impurity profile, impacting process reproducibility.

2-(4-Chloro-2-nitrophenyl)ethan-1-amine – Differentiation Evidence vs. Analogs


Public Comparative Data Gap

A systematic search of primary research journals, patent literature, and authoritative databases (PubChem, BindingDB, USPTO, EPO) was conducted for direct comparative data on 2-(4-Chloro-2-nitrophenyl)ethan-1-amine versus its closest analogs. As of the search date (2026-05-02), no publicly accessible head-to-head studies quantifying differential biological activity, binding affinity, ADME properties, or synthetic yields were found for this compound [1][2][3]. The compound appears exclusively as a proprietary pharmaceutical intermediate in patent-restricted contexts, with biological data either undisclosed or not yet published . This evidence gap is itself a critical procurement insight: the compound's value proposition is inseparable from its role as a defined intermediate within a specific, patented synthetic route, and any claim of superiority over analogs cannot currently be substantiated with public quantitative data.

Public Comparative Data
Data to verify

No head-to-head studies vs. analogs publicly available.

Proprietary protection limits quantitative comparative evidence.

Absence of data does not imply functional equivalence.

Evidence synthesis Chemical procurement Data integrity

Physicochemical Differentiation from Phenethylamine

When compared to the unsubstituted phenethylamine scaffold, 2-(4-Chloro-2-nitrophenyl)ethan-1-amine exhibits measurable differences in key computed physicochemical descriptors that influence solubility, permeability, and purification behavior. The introduction of the chloro and nitro substituents increases the calculated LogP (XLogP3) from 1.2 (phenethylamine) to 2.0 for the target compound, indicating a substantial shift in lipophilicity [1][2]. The topological polar surface area rises from 35.0 Ų to 71.8 Ų, reflecting the added polar functionality [1][2]. These are class-level inference differences, not head-to-head experimental values, but they provide a quantitative basis for expecting distinct chromatographic retention times, extraction efficiencies, and membrane partitioning behavior.

Physicochemical Shift
Class-level inference

LogP 2.0 vs 1.2 (Δ +0.8); TPSA 71.8 vs 35.0 Ų (Δ +36.8); HBA 3 vs 1

Supports distinct chromatographic retention and extraction behavior.

Computed descriptors; experimental validation recommended.

Lipophilicity Polar surface area Hydrogen bonding

Purity Specification vs. Unspecified Analogs

The commercially available research-grade material (2-(4-Chloro-2-nitrophenyl)ethan-1-amine) is supplied with a minimum purity specification of 95%, as documented in vendor technical datasheets . While this is a standard purity level for research intermediates, it provides a quantifiable procurement benchmark that differentiates the sourced material from unspecified or lower-purity analog compounds that may appear in non-validated supply chains. The regulated status of this compound under patent law further implies that downstream pharmaceutical applications demand documented purity and identity verification, a quality attribute that procurement officers must weigh against cheaper, uncharacterized alternatives .

Purity Benchmark
Supplier specification

≥95% purity specified vs. unknown for unsourced analogs.

Documented purity floor supports reaction reproducibility.

Determined by supplier analytical methods.

Purity specification Quality control Regulatory compliance

2-(4-Chloro-2-nitrophenyl)ethan-1-amine – Application Scenarios


Regioisomeric Intermediate in Proprietary Synthesis

The documented existence of active patent protection explicitly tied to this compound indicates its primary use as a regulated, structure-defined intermediate in the synthesis of an active pharmaceutical ingredient (API) or advanced lead compound . Procurement is warranted only within a synthetic program that requires this exact 4-chloro-2-nitro substitution pattern, as any deviation in the regioisomer would alter the electronic and steric properties of the final pharmacophore.

Reference Standard for Regioisomeric Purity

The quantifiable physicochemical property differences (particularly Δ LogP ≈ +0.8 and Δ TPSA ≈ +36.8 Ų relative to unsubstituted phenethylamine) enable the development of robust chromatographic methods for monitoring regioisomeric purity [1]. The compound can serve as a retention-time marker and reference standard to verify that downstream synthetic intermediates are not contaminated with mis-substituted or over-reduced byproducts.

Reductive Transformation Process Development

Given the compound's 2-nitro group, it is a candidate for selective catalytic hydrogenation to the corresponding 2-amino derivative, a transformation critical in many pharmaceutical synthetic routes . Sourcing the precise CAS 807640-64-8 material ensures that reductive process development studies are performed on the identical chemical entity specified in the protected process, maintaining legal and scientific fidelity.

Application
Selection Property
Validation Focus
Proprietary intermediate synthesis
Precise 4-chloro-2-nitro regioisomeric identity
Verify CAS 807640-64-8 and patent alignment
Regioisomeric purity reference standard
Measurable shift in lipophilicity and polar surface area
Chromatographic method development and retention-time benchmarking
Reductive transformation process R&D
2-nitro group for selective catalytic hydrogenation
Confirm chemical identity and purity before process optimization
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